2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid
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Overview
Description
2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid is a chemical compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methyl group and an aminoacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 9-methylguanine, which serves as the core purine structure.
Functional Group Introduction: The aminoacetic acid moiety is introduced through a series of reactions involving the protection and deprotection of functional groups.
Coupling Reaction: The final step involves coupling the aminoacetic acid moiety to the purine ring system under specific reaction conditions, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine ring system.
Scientific Research Applications
2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities.
Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety
Properties
Molecular Formula |
C8H9N5O3 |
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Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-[(9-methyl-6-oxo-1H-purin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C8H9N5O3/c1-13-3-10-5-6(13)11-8(12-7(5)16)9-2-4(14)15/h3H,2H2,1H3,(H,14,15)(H2,9,11,12,16) |
InChI Key |
OEYZQGNPKPRRDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(NC2=O)NCC(=O)O |
Origin of Product |
United States |
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